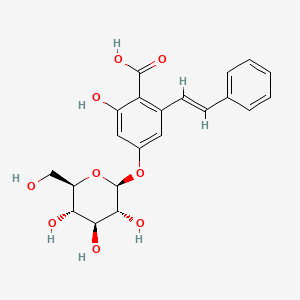
Gaylussacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gaylussacin involves the conjugation of the naturally occurring phytochemical with specific peptides to enhance its targeting ability towards tumor cells . The synthetic route typically involves the use of Turbomole and COSMOthermX20 to analyze the physicochemical properties of the conjugates and individual peptides . The reaction conditions are optimized to ensure the stability and binding affinity of the conjugates with the target receptors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The use of high-performance liquid chromatography (HPLC) and mass spectrometry can aid in the purification and quantification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.
Applications De Recherche Scientifique
Gaylussacin has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Gaylussacin involves its ability to target multiple over-expressed receptors in tumor cells . The compound binds to receptors such as neuropilin1 (NRP1), integrin α1β1, and CD22, enhancing its anti-cancer properties . The binding interactions are facilitated by the compound’s hydrogen bond accepting and donating capabilities, which are analyzed using molecular docking and dynamics simulation studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid: Known for its anti-cancer and anti-inflammatory properties.
Chlorogenic Acid: Exhibits antioxidant and anti-cancer activities.
Hydroxycinnamic Acid Derivatives: These compounds have similar therapeutic properties and are used in various scientific studies.
Uniqueness
Gaylussacin is unique due to its ability to target multiple receptors in tumor cells, enhancing its therapeutic potential . Its conjugation with specific peptides further enhances its binding affinity and stability, making it a promising candidate for developing new cancer therapies .
Propriétés
Numéro CAS |
38232-08-5 |
|---|---|
Formule moléculaire |
C21H22O9 |
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1 |
Clé InChI |
UPCRMPLOWXXPFK-BNVRZUOOSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O |
Synonymes |
gaylussacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















